molecular formula C20H19BrN4O B3571907 Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- CAS No. 313398-52-6

Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-

Cat. No.: B3571907
CAS No.: 313398-52-6
M. Wt: 411.3 g/mol
InChI Key: XMYRPKYWRXALFW-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- is a complex organic compound that features a quinazoline core substituted with a bromine atom and a phenyl group

Biochemical Analysis

Biochemical Properties

2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline has been found to interact with various enzymes and proteins. For instance, it has been shown to affect the expression of osteoclast-specific marker genes, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis .

Cellular Effects

In cellular processes, 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline has been observed to influence cell function. It led to a significant decrease in the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner, without inducing significant cytotoxicity .

Molecular Mechanism

At the molecular level, 2-(4-acetyl-1-piperazinyl)-6-bromo-4-phenylquinazoline exerts its effects through binding interactions with biomolecules and changes in gene expression. It significantly attenuated the protein levels of CtsK, a critical protease involved in bone resorption .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its equivalents.

    Phenyl Substitution: The phenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinazoline in the presence of a palladium catalyst.

    Piperazine Substitution: The final step involves the substitution of the piperazine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinazoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols, palladium catalysts for coupling reactions

Major Products

    Oxidation: Quinazoline N-oxides

    Reduction: Dihydroquinazoline derivatives

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used

Scientific Research Applications

Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[1,1’-biphenyl]-4-yl-2-bromo-
  • 2-Bromo-1-(4-methoxyphenyl)ethanone
  • 2-Bromo-1-(4-(methylthio)phenyl)ethanone

Uniqueness

Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]- is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties

This detailed article provides a comprehensive overview of Ethanone, 1-[4-(6-bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[4-(6-bromo-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c1-14(26)24-9-11-25(12-10-24)20-22-18-8-7-16(21)13-17(18)19(23-20)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYRPKYWRXALFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360445
Record name F0381-1870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

313398-52-6, 5861-60-9
Record name 1-[4-(6-Bromo-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=313398-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name F0381-1870
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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